![molecular formula C13H13NO2S B2405269 Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 350997-09-0](/img/structure/B2405269.png)
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
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Description
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate (M2APTTC) is an organic compound with a wide range of applications in the field of scientific research. It has been used in laboratory experiments to study the effects of various compounds on biological systems. M2APTTC has been found to have several interesting properties, such as its ability to act as an antioxidant, its ability to reduce inflammation, and its ability to inhibit certain enzymes. This compound has been studied extensively in both in vivo and in vitro experiments, and has been found to have a variety of potential applications in the field of medicine and biotechnology.
Scientific Research Applications
Pharmaceutical Intermediates
“Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate” is a significantly important intermediate in pharmaceutical products . It is used in the synthesis of a wide range of drugs with diverse therapeutic properties .
Antitumor Drugs
It is also used in the production of antitumor drugs . These drugs are used in the treatment of various types of cancer, inhibiting the growth of tumor cells.
Anti-HIV Drugs
“Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate” is used in the synthesis of anti-HIV-1 integrase drugs . These drugs inhibit the enzyme HIV-1 integrase, which is essential for the replication of HIV.
Hepatitis C Virus Inhibitors
This compound is used in the synthesis of Hepatitis C virus inhibitors . These drugs inhibit the replication of the Hepatitis C virus, helping to treat Hepatitis C infections.
Antithrombotic Drugs
“Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate” is used in the synthesis of drugs with antithrombotic activity . These drugs prevent the formation of blood clots, reducing the risk of heart attacks and strokes.
Industrial Chemistry and Material Science
Thiophene derivatives, including “Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
properties
IUPAC Name |
methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-4-3-5-9(6-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHDOXPPFPXPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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